molecular formula C19H20N2O4 B2439475 N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide CAS No. 1164563-84-1

N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide

Cat. No.: B2439475
CAS No.: 1164563-84-1
M. Wt: 340.379
InChI Key: NFVMKPIHLAAYOL-MDZDMXLPSA-N
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Description

N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 9 (CDK9) [https://pubchem.ncbi.nlm.nih.gov/compound/16735409]. CDK9 is a central regulatory kinase within the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of short-lived genes with anti-apoptotic and pro-growth functions, such as Myc and Mcl-1 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3084602/]. By inhibiting CDK9-mediated phosphorylation of the RNA polymerase II C-terminal domain, this compound effectively induces the rapid downregulation of these critical survival proteins, leading to the suppression of transcription and the induction of apoptosis in cancer cells [https://www.nature.com/articles/s41598-019-39486-7]. Its research value is particularly significant in oncology, where it is used as a chemical tool to study transcription-dependent oncogenesis and to explore therapeutic strategies against hematological malignancies and solid tumors that are dependent on persistent transcription for survival. The compound's mechanism provides a direct means to investigate the consequences of acute transcriptional disruption in cellular models, making it a vital probe for understanding the role of CDK9 in cell cycle control, viral replication, and inflammatory responses.

Properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-5-7-14(8-6-12)18(23)20-16-11-15(13(2)22)17(25-19(16)24)9-10-21(3)4/h5-11H,1-4H3,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVMKPIHLAAYOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C=CN(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)/C=C/N(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide, also known by its CAS number 1164529-66-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3, with a molecular weight of approximately 340.37 g/mol. The compound features a pyran ring structure that is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight340.37 g/mol
CAS Number1164529-66-1

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyran compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, which is often a precursor to cancer development.

Case Studies

  • Study on Cell Lines : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups .
  • Animal Models : In vivo studies using murine models indicated that administration of this compound led to a decrease in tumor size and weight, suggesting its potential as an effective anticancer agent .

Additional Biological Activities

Beyond its anticancer properties, this compound has been studied for:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest it has favorable absorption characteristics; however, further toxicological assessments are necessary to establish safety profiles.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 340.37 g/mol. Its structure features a pyran ring, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, compounds with similar structural motifs have demonstrated significant anticancer activity against various cancer cell lines. Specifically, derivatives of pyran compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Efficacy

A study investigating related compounds reported percent growth inhibition (PGI) against multiple cancer cell lines, including breast and colon cancers. The findings suggest that modifications to the pyran structure can enhance cytotoxicity, making it a candidate for further development in targeted cancer therapies .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal strains. The presence of the dimethylamino group is particularly noteworthy as it has been associated with enhanced interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.

Table: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
N-{5-acetyl...C. albicans12 µg/mL

Synthesis and Modification

The synthesis of N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide involves several steps that typically include the formation of the pyran ring followed by amide coupling reactions. Researchers have developed various synthetic routes that allow for modifications to optimize biological activity and pharmacokinetic properties.

Synthetic Pathway Overview

  • Formation of Pyran Ring : Utilizing acetylation and cyclization reactions.
  • Amide Bond Formation : Reaction with 4-methylbenzenecarboxylic acid.
  • Dimethylamino Group Introduction : Achieved through selective alkylation processes.

Q & A

Basic: What synthetic routes are recommended for preparing N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide?

The compound’s synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of acetylated pyran derivatives with dimethylaminoethenyl precursors under controlled pH (e.g., using acetic acid catalysis) to minimize E/Z isomerization .
  • Step 2 : Coupling the pyran intermediate with 4-methylbenzenecarboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt), ensuring anhydrous conditions to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields high-purity product (>95%) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., E configuration of the ethenyl group) and confirm intramolecular hydrogen bonding patterns .
  • NMR spectroscopy : Key signals include the acetyl proton (δ ~2.5 ppm, singlet), dimethylamino group (δ ~3.0 ppm, singlet), and pyran C=O (δ ~170 ppm in 13C^{13}\text{C}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z calculated for C22H25N2O4\text{C}_{22}\text{H}_{25}\text{N}_2\text{O}_4).

Basic: What stability considerations are critical for handling this compound?

  • Light sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the conjugated ethenyl group .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating during solvent removal .
  • Hydrolytic susceptibility : The 2-oxo-pyran moiety is prone to ring-opening in acidic/basic conditions; maintain neutral pH in aqueous buffers .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Case study : If NMR shows unexpected NOE signals between the dimethylamino group and pyran ring, consider:
    • Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., restricted rotation around the ethenyl bond) .
    • Impurity analysis : Use HPLC-MS to rule out byproducts from incomplete coupling or isomerization .
    • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .

Advanced: What computational methods are suitable for modeling this compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), critical for understanding charge-transfer interactions .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, focusing on the carboxamide’s hydrogen-bonding potential .
  • MD simulations : Assess solvent effects (e.g., DMSO vs. water) on conformational stability over 100-ns trajectories .

Advanced: How do solvent polarity and proticity affect reaction outcomes during derivatization?

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of the carboxamide group but may promote side reactions (e.g., oxidation of the dimethylamino group) .
  • Protic solvents (MeOH, EtOH) : Stabilize intermediates via hydrogen bonding but risk protonating the pyran oxygen, altering reactivity .
  • Optimization strategy : Use a Design of Experiments (DoE) approach to balance solvent polarity, temperature, and catalyst loading .

Advanced: What strategies are effective for designing structural derivatives with enhanced bioactivity?

  • Core modifications : Replace the acetyl group with electron-withdrawing substituents (e.g., nitro) to modulate electron density in the pyran ring .
  • Side-chain engineering : Introduce heterocycles (e.g., piperazine) at the benzenecarboxamide position to improve solubility and target affinity .
  • Validation : Screen derivatives via SPR (surface plasmon resonance) for binding kinetics to biological targets .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping experiments : Use TEMPO to detect radical intermediates during oxidation of the ethenyl group .
  • In-situ FTIR : Monitor carbonyl stretching frequencies during hydrolysis to track ring-opening events .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Challenge : Co-elution of impurities with the main product in HPLC.
  • Solution :
    • 2D-LC : Employ heart-cutting 2D chromatography with orthogonal columns (C18 and HILIC) .
    • MS/MS detection : Use MRM (multiple reaction monitoring) to differentiate isobaric impurities .
    • Calibration standards : Synthesize and quantify known byproducts (e.g., Z-isomer) for accurate spiking .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound class?

  • Parameterization : Use QSAR models with descriptors like LogP, polar surface area, and dipole moment .
  • Biological assays : Pair enzymatic inhibition data (IC50_{50}) with cytotoxicity profiles (e.g., HepG2 cells) to identify selective derivatives .
  • Crystallographic data : Correlate protein-ligand co-crystal structures (e.g., PDB entries) with activity trends to guide rational design .

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